Cas no 947320-80-1 (1-tert-butyl-3-(isocyanatomethyl)benzene)

1-tert-butyl-3-(isocyanatomethyl)benzene 化学的及び物理的性質
名前と識別子
-
- EN300-1843176
- 1-tert-butyl-3-(isocyanatomethyl)benzene
- SCHEMBL2906765
- PIJLSIFCIUZUCT-UHFFFAOYSA-N
- 947320-80-1
- 1-tert-Butyl-3-isocyanatomethyl-benzene
-
- インチ: 1S/C12H15NO/c1-12(2,3)11-6-4-5-10(7-11)8-13-9-14/h4-7H,8H2,1-3H3
- InChIKey: PIJLSIFCIUZUCT-UHFFFAOYSA-N
- ほほえんだ: O=C=NCC1=CC=CC(=C1)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 189.115364102g/mol
- どういたいしつりょう: 189.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.4Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
1-tert-butyl-3-(isocyanatomethyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1843176-2.5g |
1-tert-butyl-3-(isocyanatomethyl)benzene |
947320-80-1 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1843176-5.0g |
1-tert-butyl-3-(isocyanatomethyl)benzene |
947320-80-1 | 5g |
$4517.0 | 2023-06-02 | ||
Enamine | EN300-1843176-0.25g |
1-tert-butyl-3-(isocyanatomethyl)benzene |
947320-80-1 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1843176-0.05g |
1-tert-butyl-3-(isocyanatomethyl)benzene |
947320-80-1 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1843176-1.0g |
1-tert-butyl-3-(isocyanatomethyl)benzene |
947320-80-1 | 1g |
$1557.0 | 2023-06-02 | ||
Enamine | EN300-1843176-10.0g |
1-tert-butyl-3-(isocyanatomethyl)benzene |
947320-80-1 | 10g |
$6697.0 | 2023-06-02 | ||
Enamine | EN300-1843176-0.5g |
1-tert-butyl-3-(isocyanatomethyl)benzene |
947320-80-1 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1843176-5g |
1-tert-butyl-3-(isocyanatomethyl)benzene |
947320-80-1 | 5g |
$2858.0 | 2023-09-19 | ||
Enamine | EN300-1843176-10g |
1-tert-butyl-3-(isocyanatomethyl)benzene |
947320-80-1 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1843176-0.1g |
1-tert-butyl-3-(isocyanatomethyl)benzene |
947320-80-1 | 0.1g |
$867.0 | 2023-09-19 |
1-tert-butyl-3-(isocyanatomethyl)benzene 関連文献
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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8. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
1-tert-butyl-3-(isocyanatomethyl)benzeneに関する追加情報
Recent Advances in the Application of 1-tert-butyl-3-(isocyanatomethyl)benzene (CAS: 947320-80-1) in Chemical Biology and Pharmaceutical Research
The compound 1-tert-butyl-3-(isocyanatomethyl)benzene (CAS: 947320-80-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This aromatic isocyanate derivative serves as a critical building block in the synthesis of various bioactive molecules, including small-molecule inhibitors, proteolysis-targeting chimeras (PROTACs), and covalent protein modifiers. Recent studies have highlighted its utility in targeting specific protein residues, enabling the development of novel therapeutic agents with enhanced selectivity and potency.
One of the most notable applications of 1-tert-butyl-3-(isocyanatomethyl)benzene is its role in the design of covalent inhibitors. The isocyanate functional group readily reacts with nucleophilic amino acid residues, such as lysine and cysteine, forming stable urea or thiourea adducts. This property has been exploited in the development of covalent kinase inhibitors, where the compound's ability to selectively modify active-site residues has led to improved target engagement and prolonged pharmacological effects. Recent preclinical studies have demonstrated the efficacy of such inhibitors in models of cancer and inflammatory diseases.
In addition to its use in covalent inhibitor design, 1-tert-butyl-3-(isocyanatomethyl)benzene has been employed in the synthesis of PROTACs, a groundbreaking class of therapeutics that induce targeted protein degradation. By incorporating this compound into the linker region of PROTACs, researchers have achieved enhanced binding affinity and specificity for E3 ubiquitin ligases, thereby improving the efficiency of protein degradation. A 2023 study published in the Journal of Medicinal Chemistry reported the successful application of this strategy in degrading oncogenic proteins, offering a promising avenue for cancer therapy.
Furthermore, the compound's stability and reactivity have made it a valuable tool in chemical biology for labeling and profiling protein targets. Recent advancements in activity-based protein profiling (ABPP) have utilized 1-tert-butyl-3-(isocyanatomethyl)benzene as a probe to identify and characterize novel drug targets. This approach has provided insights into the off-target effects of existing drugs and has facilitated the discovery of new therapeutic targets in complex biological systems.
Despite its promising applications, challenges remain in the optimization of 1-tert-butyl-3-(isocyanatomethyl)benzene-based compounds. Issues such as potential off-target reactivity and metabolic instability require further investigation. However, ongoing research efforts are focused on refining the design of these molecules to enhance their therapeutic potential. With continued advancements in synthetic chemistry and structural biology, this compound is poised to play a pivotal role in the next generation of pharmaceuticals.
In conclusion, 1-tert-butyl-3-(isocyanatomethyl)benzene (CAS: 947320-80-1) represents a versatile and valuable tool in modern drug discovery. Its applications in covalent inhibitor design, PROTAC development, and protein profiling underscore its significance in chemical biology and pharmaceutical research. As the field continues to evolve, this compound is expected to contribute to the development of innovative therapies for a wide range of diseases.
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